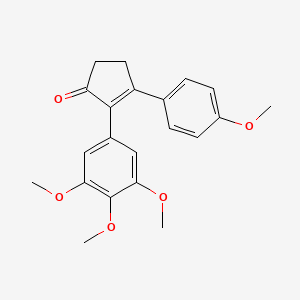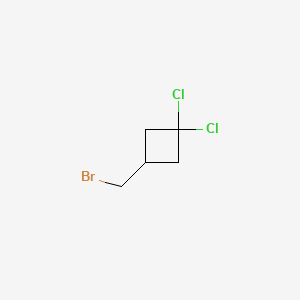
3-(Bromomethyl)-1,1-dichlorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1,1-dichlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-dichlorocyclobutane typically involves the bromination of 1,1-dichlorocyclobutane. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1,1-dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-dichlorocyclobutene.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium tert-butoxide.
Major Products
Substitution: 3-(Hydroxymethyl)-1,1-dichlorocyclobutane.
Elimination: 1,1-Dichlorocyclobutene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1,1-dichlorocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1,1-dichlorocyclobutane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1,1-dichlorocyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-difluorocyclobutane: Similar structure but with fluorine atoms instead of chlorine atoms.
3-(Bromomethyl)-1,1-dichlorocyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Eigenschaften
Molekularformel |
C5H7BrCl2 |
|---|---|
Molekulargewicht |
217.92 g/mol |
IUPAC-Name |
3-(bromomethyl)-1,1-dichlorocyclobutane |
InChI |
InChI=1S/C5H7BrCl2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 |
InChI-Schlüssel |
PFKRXMXIMUFDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


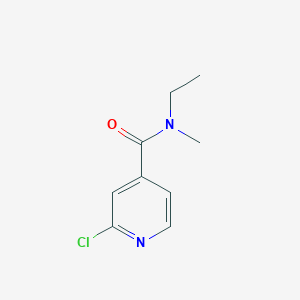
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
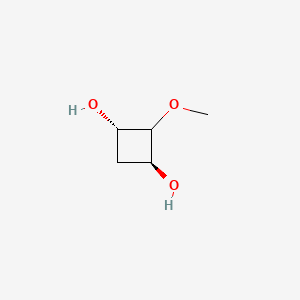
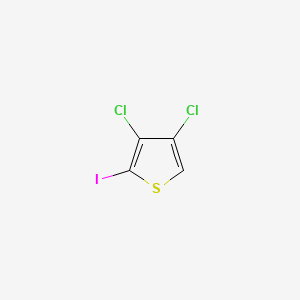
![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
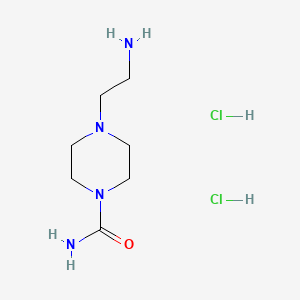
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
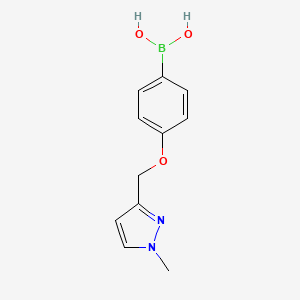
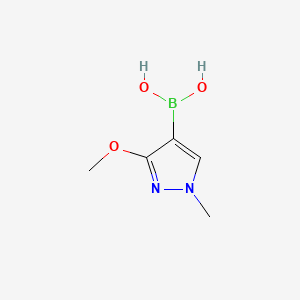
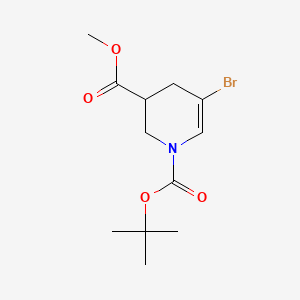
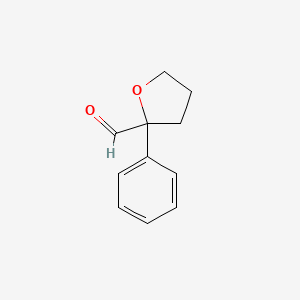

![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
